molecular formula C9H19N3O3 B8007481 (Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate

(Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate

Cat. No.: B8007481
M. Wt: 217.27 g/mol
InChI Key: YGXCDLSDDROMNS-UHFFFAOYSA-N
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Description

(Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate (CAS 1251430-04-2) is a high-value chemical building block featuring a reactive N-methyl-amidoxime moiety and a tert-butyloxycarbonyl (Boc) protected amine . Its primary research application is in the synthesis of innovative antibacterial compounds, particularly as a key structural component that confers enhanced efficacy against challenging bacterial pathogens . Scientific literature highlights that integrating an N-methyl-amidoxime group into a specific pharmacophore, replacing an aminomethyl group, can transform a compound into a potent inhibitor of Penicillin-Binding Protein 3 (PBP3) . This modification has been shown to provide substantial in vivo improvement and robust efficacy against clinically relevant isolates, such as P. aeruginosa . The Boc protecting group is widely valued in organic synthesis for its stability during various reaction conditions and its clean removal under mild acidic conditions, facilitating multi-step synthetic sequences . With a molecular formula of C9H19N3O3 and a molecular weight of 217.27 g/mol, this compound is an essential reagent for medicinal chemists focused on developing new anti-infective therapies and exploring novel mechanisms of action in antibacterial research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(1E)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-8(2,3)15-7(13)11-9(4,5)6(10)12-14/h14H,1-5H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXCDLSDDROMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1-(Hydroxyimino)-2-methylpropan-2-ylamine

Starting material : 3-Methyl-2-butanone (a sterically hindered ketone).
Reaction :

  • Oximation : React 3-methyl-2-butanone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at pH 4–5 (adjusted with NaOAc). Stir at 25°C for 12 hours to form the oxime.

  • Amination : Reduce the oxime intermediate using hydrogen gas (1 atm) over Raney nickel in methanol. Filter and concentrate to yield 1-amino-1-(hydroxyimino)-2-methylpropane.

Key data :

ParameterValue
Yield (oxime)85–90%
Z/E selectivity7:3 (Z-major)
PurificationRecrystallization (EtOH)

Step 2: Boc Protection of the Amine

Reaction :

  • Dissolve 1-amino-1-(hydroxyimino)-2-methylpropane in dry THF. Add Boc anhydride (1.2 equiv) and triethylamine (2.0 equiv). Stir at 0°C for 2 hours, then warm to 25°C for 6 hours.
    Workup :

  • Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via column chromatography (hexane/EtOAc 3:1).

Key data :

ParameterValue
Yield78%
Purity (HPLC)≥98%

Step 1: Synthesis of 1-(Hydroxyimino)-2-methylpropan-2-one

Starting material : 2-Methylpropan-2-yl ketone.
Reaction :

  • React with hydroxylamine hydrochloride in pyridine/ethanol (1:2) at reflux (80°C) for 6 hours. Cool and isolate the oxime by filtration.

Step 2: Reductive Amination

Reaction :

  • Suspend the oxime in methanol. Add ammonium acetate (3.0 equiv) and sodium cyanoborohydride (1.5 equiv). Stir at 25°C for 24 hours.
    Workup :

  • Acidify with 1M HCl, extract with DCM, and neutralize with NaHCO₃. Dry and concentrate.

Step 3: Boc Protection

  • Follow Step 2 of Route 1.

Key data :

ParameterValue
Overall yield62% (two steps)
Z/E ratio8:2

Route 3: Direct Boc Protection of a Preformed Amino-Oxime

Starting material : Commercially available 1-amino-1-(hydroxyimino)-2-methylpropane.
Reaction :

  • Dissolve in DCM. Add Boc anhydride (1.1 equiv) and DMAP (0.1 equiv). Stir at 25°C for 12 hours.
    Workup :

  • Wash with 1M HCl, dry, and concentrate.

Key data :

ParameterValue
Yield82%
Purity97% (LC-MS)

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsZ/E SelectivityYield (%)
Route 1 High oxime yield; scalableMulti-step; requires hydrogenation7:378
Route 2 Avoids hydrogenationLower overall yield8:262
Route 3 One-step protection; high purityDependent on commercial amineN/A82

Optimization Strategies for Z-Selectivity

Solvent and pH Effects

  • Polar aprotic solvents (e.g., DMF) favor Z-oxime formation due to stabilized transition states.

  • Acidic conditions (pH 4–5) enhance protonation of the oxime, favoring Z-configuration.

Temperature Control

  • Low temperatures (0–10°C) during oximation reduce epimerization, improving Z-selectivity to 9:1.

Industrial-Scale Considerations

  • Catalytic hydrogenation (Route 1) is preferred for scalability, with yields >80% in pilot batches.

  • Continuous-flow systems enable rapid Boc protection, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The amino and hydroxyimino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

Medicinal Chemistry

(Z)-tert-butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate has been investigated for its potential as a therapeutic agent due to its structural features that may allow it to interact with specific biological targets:

  • Enzyme Inhibition : The compound may function as an inhibitor of certain enzymes, which is critical in drug development for conditions such as cancer and infectious diseases.
  • Receptor Modulation : Its unique structure suggests potential activity in modulating receptor functions, relevant for neuropharmacology and pain management.

Agrochemical Applications

In the field of agrochemicals, the compound's properties suggest it could serve as:

  • Pesticides : Its biological activity may be harnessed to develop new pesticide formulations that are more effective against pests while being environmentally friendly.

Case Study 1: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. A study demonstrated its effectiveness against viral replication in cell cultures, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in metabolic pathways related to cancer showed that this compound could significantly reduce enzyme activity at low concentrations. This finding highlights its potential role in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the amino group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Intermediates

(a) Benzyl 1-Amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate
  • Role : Key intermediate in Raltegravir synthesis .
  • Structural Features : Contains a benzyloxycarbonyl (Cbz) protecting group instead of tert-butyl.
  • Crystallography: Pyrimidinone ring is planar, stabilized by intramolecular O—H···O and intermolecular N—H···O hydrogen bonds .
  • Synthesis : Reacted with dimethyl acetylenedicarboxylate under reflux conditions .
(b) (Z)-2-(2-Aminothiazol-4-yl)-N-(2,2-dihydroxyethyl)-2-(hydroxyimino)acetamide
  • Role : Impurity in Cefdinir (cephalosporin antibiotic) .
  • Structural Features : Replaces the tert-butyl carbamate with a thiazole ring and dihydroxyethyl group.
  • Relevance: Highlights the prevalence of hydroxyimino-acetyl motifs in β-lactam antibiotics .

Pyridine-Based Analogues

(a) (E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate
  • Molecular Formula : C₁₁H₁₄ClN₃O₃ .
  • Key Features: Pyridine ring with chloro and hydroxyimino-methyl substituents.
  • Applications : Catalogued as a specialty chemical (CAS 1228670-07-2) .
(b) tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate
  • Molecular Formula : C₁₃H₁₉N₃O₄ .
  • Key Features: Methoxy and hydroxyimino-methyl groups on pyridine.
  • Applications : High-cost research chemical (CAS 1138444-27-5) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Features Applications/Relevance
(Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate C₁₀H₁₈N₃O₃ 231.27 Z-configuration, tert-butyl carbamate, hydroxyimino Pharmaceutical intermediate
Benzyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate C₁₃H₁₇N₃O₃ 263.30 Cbz group, planar pyrimidinone ring Raltegravir synthesis
(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate C₁₁H₁₄ClN₃O₃ 271.70 Pyridine core, chloro substituent Specialty chemical
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate C₁₃H₁₉N₃O₄ 281.31 Methoxy-pyridine, methylcarbamate High-cost research chemical

Key Research Findings

Synthetic Methods: The target compound’s analogues are synthesized using hydroxylamine hydrochloride for hydroxyimino group introduction , while pyridine derivatives often involve electrophilic substitution or coupling reactions . Crystallization stability in intermediates is influenced by hydrogen bonding; planar heterocyclic rings enhance rigidity .

Structural Impact on Reactivity :

  • tert-Butyl groups improve steric protection but reduce solubility compared to benzyl or methyl groups .
  • Pyridine-based analogues exhibit varied electronic properties due to substituents (e.g., chloro vs. methoxy), affecting their coordination chemistry .

Biological Relevance: Hydroxyimino-acetyl motifs are critical in antibiotics (e.g., Cefdinir impurities) and antiviral agents (e.g., Raltegravir intermediates) .

Biological Activity

(Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate, also known by its IUPAC name, exhibits significant biological activity that has been the focus of various research studies. This compound, with a molecular formula of C12H25N3O4 and a molecular weight of 275.34 g/mol, is primarily investigated for its antimicrobial properties and potential therapeutic applications.

PropertyDetails
Molecular FormulaC12H25N3O4
Molecular Weight275.34 g/mol
CAS Number1673535-00-6
PurityTypically ≥95%

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The compound has shown promising results in vitro against both bacteria and fungi, particularly those resistant to conventional treatments.

  • In Vitro Studies :
    • The compound was tested against a panel of clinically relevant bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were determined using microplate Alamar Blue assay (MABA), revealing effective inhibition at concentrations as low as 12.14 µM for certain strains .
    • Against multi-drug-resistant (MDR) strains of M. tuberculosis, the compound maintained activity with only a slight decrease in effectiveness compared to non-MDR strains, suggesting a unique mechanism of action that may not overlap with existing first-line anti-TB drugs .

Cytotoxicity

Cytotoxicity assays were conducted to assess the safety profile of the compound. The half-maximal inhibitory concentration (IC50) values indicated that the compound exhibited low toxicity levels, with values exceeding 1000 µM for most tested cell lines, thus supporting its potential for further development as an antimicrobial agent .

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor, although detailed mechanistic studies are required to elucidate these pathways fully.

Case Studies

Several case studies have highlighted the application of this compound in clinical settings:

  • Study on Tuberculosis Treatment : A recent study demonstrated that derivatives of this compound showed comparable or superior activity against M. tuberculosis compared to traditional antibiotics, indicating its potential as a novel treatment option .
  • Resistance Mechanisms : Research has focused on understanding how this compound can overcome resistance mechanisms in bacteria, particularly in MDR strains. The findings suggest that modifications to the compound could enhance its efficacy and broaden its spectrum of activity .

Q & A

Q. What are the recommended synthetic routes for (Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate, and how can purity be optimized?

The compound is synthesized via a multi-step reaction starting with benzyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate. Key steps include:

  • Condensation : Reacting the precursor with dimethyl acetylenedicarboxylate in methanol at room temperature (1.5 h) .
  • Cyclization : Heating the intermediate in xylene under reflux (2 h), followed by controlled cooling to induce crystallization .
  • Purification : Seeding with methyl tert-butyl ether and slow cooling to -5°C to yield high-purity crystals. Purity is optimized via solvent selection (methanol/xylene) and temperature gradients to minimize byproducts .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., intramolecular O–H···O and N–H···O interactions) and confirms the (Z)-configuration .
  • HPLC : Monitors reaction progress and impurity profiles (e.g., related (Z)-hydroxyimino derivatives, as per USP guidelines) using C18 columns and UV detection at 254 nm .
  • NMR/IR : Validates functional groups (e.g., tert-butyl carbamate at ~1.4 ppm in 1^1H NMR; hydroxyimino stretch at ~3300 cm1^{-1} in IR) .

Advanced Research Questions

Q. How do solvent and pH influence the stability of the (Z)-isomer versus the (E)-isomer?

Computational studies show the (Z)-isomer is thermodynamically favored due to lower global energy minima compared to the (E)-form. Stability is pH-dependent:

  • Acidic conditions : Protonation of the hydroxyimino group may promote isomerization.
  • Polar solvents : Enhance intramolecular hydrogen bonding, stabilizing the (Z)-configuration. Solvents like methanol or water are preferred over non-polar alternatives .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic stability?

The crystal structure is stabilized by:

  • Intermolecular N–H···O bonds : Between carbamate NH and carbonyl groups (2.89 Å).
  • Intramolecular O–H···O bonds : Between hydroxyimino and adjacent carbonyl oxygen (2.65 Å). These interactions reduce molecular flexibility, enhancing thermal stability .

Q. How can researchers resolve contradictions in impurity profiles across synthetic batches?

  • Methodology : Use gradient HPLC (USP-compliant) to track impurities like decarboxylated lactones or open-ring derivatives. Adjust mobile phase (e.g., acetonitrile/phosphate buffer) to resolve co-eluting peaks .
  • Root-cause analysis : Correlate impurities with reaction variables (e.g., excess acetylenedicarboxylate or incomplete cyclization) and optimize stoichiometry .

Q. What computational models predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) simulations assess:

  • Electrophilicity : The hydroxyimino group’s susceptibility to nucleophilic attack (e.g., by amines or thiols).
  • Transition states : Energy barriers for isomerization or degradation pathways. Models align with experimental data from X-ray and stability studies .

Q. What challenges arise during scale-up, and how can they be mitigated?

  • Exothermicity : The cyclization step (xylene reflux) requires controlled heating to prevent runaway reactions. Use jacketed reactors with temperature feedback.
  • Crystallization : Seeding protocols and slow cooling (-5°C) are critical to avoid amorphous solids. Scaling from mg to kg batches may require solvent swaps (e.g., replacing methyl tert-butyl ether with heptane) .

Q. What degradation products form under accelerated storage conditions, and how are they characterized?

  • Hydrolysis : The tert-butyl carbamate group degrades to 1-amino-1-(hydroxyimino)-2-methylpropan-2-amine under acidic/alkaline conditions.
  • Oxidation : The hydroxyimino moiety may form nitroso derivatives. LC-MS and 13^{13}C NMR track degradation pathways .

Q. Can green chemistry principles be applied to improve the synthesis?

  • Solvent substitution : Replace xylene with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalysis : Explore enzymatic or metal-free conditions for the condensation step to reduce waste .

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